2-Ethoxy-5-methoxy-phenol
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Overview
Description
2-Ethoxy-5-methoxy-phenol is an organic compound with the molecular formula C9H12O3. It is a phenolic compound characterized by the presence of both ethoxy and methoxy functional groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-methoxy-phenol can be achieved through several methods. One common approach involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The resulting product, 2-methoxyphenol, is then subjected to ethylation using ethyl iodide and a strong base like sodium hydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation and ethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-methoxy-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding alcohols and reduced phenolic derivatives.
Substitution: Halogenated phenols and other substituted aromatic compounds.
Scientific Research Applications
2-Ethoxy-5-methoxy-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methoxy-phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Methoxy-5-methylphenol: Similar in structure but with a methyl group instead of an ethoxy group.
2-Methoxy-4-methylphenol: Another similar compound with a methyl group at a different position on the benzene ring.
2-Methoxy-5-(1-propenyl)phenol: Contains a propenyl group instead of an ethoxy group .
Uniqueness: 2-Ethoxy-5-methoxy-phenol is unique due to the presence of both ethoxy and methoxy groups, which impart specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-ethoxy-5-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6,10H,3H2,1-2H3 |
InChI Key |
UVXLCJVOKUZISA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
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